N-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]glycylglycine
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Overview
Description
N-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]glycylglycine is a synthetic compound derived from the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and are widely found in nature, particularly in green plants, fungi, and bacteria . This compound is characterized by the presence of a chromen-4-yl moiety, which is a key structural feature contributing to its biological properties.
Preparation Methods
The synthesis of N-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]glycylglycine involves several steps. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by reaction with various sodium azides . Industrial production methods often employ green chemistry principles, such as using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
N-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]glycylglycine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
N-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]glycylglycine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various coumarin derivatives, which are studied for their photophysical properties and potential use in organic light-emitting diodes (OLEDs).
Industry: It is used in the production of perfumes and fabric conditioners due to its pleasant fragrance.
Mechanism of Action
The mechanism of action of N-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]glycylglycine involves its interaction with various molecular targets and pathways. The chromen-4-yl moiety plays a crucial role in binding to specific enzymes and receptors, leading to the modulation of biological processes. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
N-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]glycylglycine is unique compared to other coumarin derivatives due to its specific structural features and biological activities. Similar compounds include:
7-hydroxy-4-methylcoumarin: Known for its antimicrobial properties.
4-methyl-2-oxo-2H-chromen-7-yl acetohydrazide: Exhibits significant anti-inflammatory and analgesic activities.
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Used in the synthesis of various biologically active molecules.
Properties
Molecular Formula |
C16H16N2O7 |
---|---|
Molecular Weight |
348.31 g/mol |
IUPAC Name |
2-[[2-[[2-(7-hydroxy-8-methyl-2-oxochromen-4-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H16N2O7/c1-8-11(19)3-2-10-9(5-15(24)25-16(8)10)4-12(20)17-6-13(21)18-7-14(22)23/h2-3,5,19H,4,6-7H2,1H3,(H,17,20)(H,18,21)(H,22,23) |
InChI Key |
WWZFMOLQNXRERY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CC(=O)NCC(=O)NCC(=O)O)O |
Origin of Product |
United States |
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